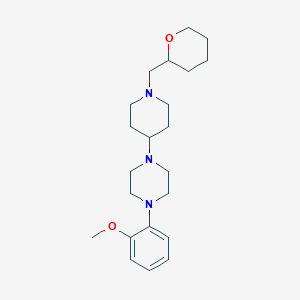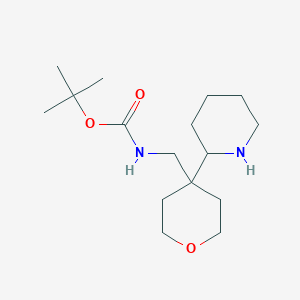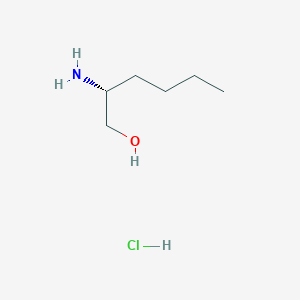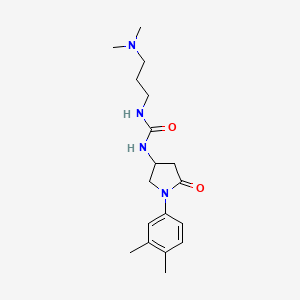![molecular formula C15H21N5O B2531150 1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide CAS No. 2097890-30-5](/img/structure/B2531150.png)
1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H21N5O and its molecular weight is 287.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research by Deady et al. (2003) involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic activities against various cancer cell lines. This study illustrates the potential application of carboxamide derivatives, similar in structure to the queried compound, in cancer research and treatment. The findings suggest these compounds can be curative in certain cancer models, highlighting their significance in medicinal chemistry and oncology research (Deady et al., 2003).
Regiospecific Synthesis
A study by Rosa et al. (2008) detailed the regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones. The work demonstrates the versatility and efficiency of synthesizing pyrazole derivatives, which are crucial for developing novel therapeutic agents. This research underscores the chemical synthesis applications of pyrazole compounds, suggesting a methodological framework for synthesizing derivatives, including those similar to the queried compound (Rosa et al., 2008).
Heterocyclization Reactions
Rudenko et al. (2011) explored heterocyclization reactions involving derivatives of 5-aminopyrazoles, revealing the potential for creating a diverse range of compounds with significant chemical properties. The study's findings on cyclization directions and selectivity are pertinent to the development of novel compounds with potential applications in drug design and synthesis (Rudenko et al., 2011).
Antimicrobial and Antitumor Activity
Research by Palkar et al. (2017) on novel analogs of pyrazole derivatives demonstrated promising antibacterial and cytotoxic activities, highlighting the therapeutic potential of such compounds in addressing infectious diseases and cancer. The study emphasizes the relevance of pyrazole derivatives in pharmaceutical research, suggesting their efficacy against specific bacterial strains and cancer cell lines (Palkar et al., 2017).
Crystal Structure Analysis
The work by Prabhuswamy et al. (2016) on the synthesis and crystal structure analysis of a specific pyrazole-carboxamide derivative underlines the importance of understanding the molecular and crystal structures for the development of chemical entities with potential scientific applications. Such analyses are critical for the rational design of compounds with desired properties (Prabhuswamy et al., 2016).
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole-bearing compounds interact with their targets to exert their effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have effects on various biological activities .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Zukünftige Richtungen
The future directions for “1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide” and similar compounds could involve further developments in catalytic processes relating to catecholase activity . Additionally, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-(4-pyrazol-1-ylcyclohexyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-10-14(18-19(11)2)15(21)17-12-4-6-13(7-5-12)20-9-3-8-16-20/h3,8-10,12-13H,4-7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFYFZUHXOXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)


![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)



